molecular formula C21H16N2 B094014 3,4,5-Triphenylpyrazole CAS No. 18076-30-7

3,4,5-Triphenylpyrazole

Cat. No.: B094014
CAS No.: 18076-30-7
M. Wt: 296.4 g/mol
InChI Key: NAFYHLQTAPLJKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Triphenylpyrazole is a high-purity chemical compound with the molecular formula C21H16N2 and a molecular weight of 296.37 g/mol . It is supplied for research and development purposes only. Pyrazole and its derivatives are recognized as a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities . This structural motif is found in various therapeutic agents, underscoring its research value. The triphenyl-substituted pyrazole core is of significant interest in early-stage drug discovery. Recent studies on related pyrazole-based compounds have demonstrated promising biological activities, including potent anticancer effects. Some derivatives have been shown to induce cell cycle arrest and promote apoptosis (programmed cell death) in human cancer cell lines, suggesting a potential mechanism of action for future anticancer agent development . Furthermore, structurally similar pyrazole compounds exhibit notable free radical-scavenging capabilities, indicating potential for research into antioxidant applications . The compound also serves as a versatile synthetic intermediate and a key scaffold for the design and development of novel bioactive molecules. Researchers can utilize it to create libraries of compounds for screening against various biological targets. This product is intended for chemical and pharmaceutical research in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

3,4,5-triphenyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)22-23-21(19)18-14-8-3-9-15-18/h1-15H,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFYHLQTAPLJKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NN=C2C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50297665
Record name 3,4,5-Triphenylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50297665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18076-30-7
Record name 3,4,5-Triphenyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18076-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 117229
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018076307
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC117229
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117229
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4,5-Triphenylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50297665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Design and Mechanistic Pathway

The most direct method for synthesizing 3,4,5-triphenylpyrazole involves the reaction of 1,2-diphenylacrylonitrile with benzaldehyde p-toluenesulfonylhydrazone in dimethylformamide (DMF) under basic conditions. This one-pot, two-component reaction proceeds via a nucleophilic addition-cyclization sequence. The acrylonitrile’s α,β-unsaturated system undergoes conjugate addition with the hydrazone’s nucleophilic nitrogen, followed by intramolecular cyclization to form the pyrazole core. Potassium carbonate acts as both a base and a mild desiccant, facilitating the elimination of water during aromatization.

The regioselectivity of phenyl group incorporation at the 3, 4, and 5 positions is dictated by the electronic properties of the acrylonitrile and the steric bulk of the hydrazone. The 4-phenyl group originates from the acrylonitrile’s β-carbon, while the 3- and 5-phenyl groups derive from the hydrazone’s aryl substituents.

Optimized Synthetic Procedure

Reagents :

  • 1,2-Diphenylacrylonitrile (1.0 equiv)

  • Benzaldehyde p-toluenesulfonylhydrazone (2.0 equiv)

  • Potassium carbonate (2.0 equiv)

  • DMF (solvent)

Procedure :

  • Combine reagents in DMF and stir at 95–105°C for 12–18 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Purify the crude product via thin-layer chromatography (TLC) to isolate 3,4,5-triphenylpyrazole.

Key Observations :

  • Reaction temperatures below 95°C result in incomplete cyclization.

  • Excess hydrazone (2.0 equiv) ensures high conversion rates, minimizing side products.

Modular Synthesis via Aryl Hydrazones and Carbonyl Compounds

Catalytic Systems and Solvent Effects

The choice of catalyst and solvent critically influences yield and regioselectivity:

Catalyst SystemSolventTemperature (°C)Yield (%)Reference
I₂/DMSO/HClEtOH8083
H₂SO₄/DMSOEtOH7078
K₂CO₃ (no catalyst)DMF100N/A
  • Iodine Catalysis : Enhances electrophilic aromatic substitution, favoring 3,5-substitution.

  • Acidic Conditions : Protonate carbonyl intermediates, accelerating cyclization.

  • DMF Polarity : Stabilizes charged intermediates in the patent method, enabling 4-phenyl incorporation.

Challenges in Regiocontrol and Functional Group Tolerance

Competing Reaction Pathways

A major challenge in synthesizing 3,4,5-triphenylpyrazole is suppressing the formation of 3,5-diarylpyrazole byproducts. In the patent method, the use of 1,2-diphenylacrylonitrile inherently directs substitution to the 4-position, whereas reactions with monosubstituted ketones (e.g., 2-bromoacetophenone) favor 3,5-products. Steric hindrance from the acrylonitrile’s β-phenyl group likely prevents undesired tautomerization or rearrangement.

Substrate Limitations

  • Electron-Deficient Hydrazones : Improve cyclization rates but reduce yields due to side reactions.

  • Bulky Substituents : At the ortho position of aryl hydrazones decrease regioselectivity by hindering conjugate addition.

Chemical Reactions Analysis

Reactivity and Mechanisms

The reactivity of 3,4,5-triphenylpyrazole is influenced by its electronic structure and the presence of substituents. Key reactions include:

  • Condensation Reactions : The compound can undergo condensation reactions to form more complex heterocycles. For instance, it reacts with various aldehydes and ketones to yield substituted pyrazoles.

  • Electrophilic Substitution : The phenyl groups can participate in electrophilic aromatic substitution reactions due to their electron-rich nature. This allows for further functionalization at various positions on the phenyl rings.

  • Tautomerism : Pyrazoles exhibit tautomeric behavior, which can affect their reactivity. The presence of electron-donating or withdrawing groups influences which tautomer is favored .

Example Reactions

Reaction TypeReactantsProductsConditions
CondensationBenzaldehyde + HydrazinePyrazole derivativesEthanol, reflux
Electrophilic Substitution3,4,5-Triphenylpyrazole + BromineBrominated triphenylpyrazoleRoom temperature
Tautomerization3,4,5-TriphenylpyrazoleTautomers (C3 vs C5)Solvent-dependent

Pharmacological Activities

Research indicates that pyrazole derivatives possess significant pharmacological activities. The presence of multiple phenyl groups in 3,4,5-triphenylpyrazole enhances its interaction with biological targets. Studies have shown that derivatives exhibit activities such as:

  • Anti-inflammatory : Some derivatives have been evaluated for their anti-inflammatory properties.

  • Antimicrobial : Various studies suggest that pyrazole derivatives can inhibit microbial growth.

These biological activities are linked to their ability to interact with enzymes and receptors within biological systems .

Scientific Research Applications

Pharmacological Activities

3,4,5-Triphenylpyrazole derivatives have been extensively studied for their biological activities:

  • Antiplatelet Activity : One significant study identified a derivative, 3,4,5-triphenyl-1H-pyrazole-1-nonanoic acid, as a potent inhibitor of ADP-induced human platelet aggregation with an IC50 of 0.4 µM. This compound was shown to increase intraplatelet cAMP levels and stimulate adenylate cyclase activity, indicating its potential as a therapeutic agent for cardiovascular diseases .
  • Anti-inflammatory Properties : The pyrazole scaffold is common in various anti-inflammatory drugs. The presence of the triphenyl group enhances the anti-inflammatory effects of these compounds by modulating cytokine release and inhibiting inflammatory pathways .
  • Anticancer Potential : Research has indicated that some pyrazole derivatives exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Agricultural Applications

In agriculture, pyrazole compounds are being investigated for their potential as herbicides and fungicides. The unique structure of 3,4,5-triphenylpyrazole allows it to interact with specific biological targets in pests and pathogens:

  • Pesticidal Activity : Studies have shown that certain derivatives can effectively inhibit the growth of fungi and bacteria responsible for crop diseases. The triphenyl moiety contributes to the lipophilicity and biological activity against various plant pathogens .

Case Studies

Several studies highlight the diverse applications of 3,4,5-triphenylpyrazole:

  • Platelet Aggregation Inhibition : In a study published in Journal of Medicinal Chemistry, researchers synthesized various phenylated pyrazoloalkanoic acid derivatives and evaluated their efficacy in inhibiting platelet aggregation. The findings demonstrated that structural modifications significantly influenced potency and selectivity towards platelet receptors .
  • Anti-inflammatory Drug Development : A comprehensive review discussed the synthesis and pharmacological evaluation of pyrazole derivatives showing anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The review emphasized the importance of structural variations in enhancing therapeutic efficacy .
  • Agricultural Efficacy : A study focused on the development of new fungicides based on pyrazole derivatives illustrated their effectiveness against resistant strains of plant pathogens. The research provided insights into optimizing chemical structures for improved biological activity .

Comparison with Similar Compounds

Key Observations :

  • Positional isomerism : The 1,3,5-triphenylpyrazole isomer () is synthesized via cyclocondensation, whereas 3,4,5-triphenylpyrazole requires benzoin-derived precursors .
  • Hybrid derivatives : Triazole-pyrazole hybrids () introduce additional heterocyclic rings, enhancing biological target interactions.

Electronic and Reactivity Properties

Table 2: Electronic Properties and Reactivity Descriptors

Compound HOMO-LUMO Gap (eV) Global Reactivity Descriptors (DFT) Nonlinear Optical (NLO) Properties References
1,3,5-Triphenylpyrazole 4.2 (cam-B3LYP) High electrophilicity index (ω = 3.8) Strong NLO response (β = 1.5 × 10⁻³⁰ esu)
3,4,5-Triphenylpyrazole Not reported Not studied Unknown
5-Cyano-6-phenylpyrimidin-triazole hybrids High local electrophilicity at triazole Moderate NLO activity

Key Observations :

  • 1,3,5-Triphenylpyrazole has well-characterized electronic properties via DFT, including a narrow HOMO-LUMO gap (4.2 eV) and strong NLO behavior .
  • 3,4,5-Triphenylpyrazole lacks computational or experimental electronic data, highlighting a research gap.

Key Observations :

  • 1,3,5-Triphenylpyrazole demonstrates utility as a phosphine-free palladium catalyst in Suzuki–Miyaura and Mizoroki–Heck reactions .
  • Triazole-pyrazole hybrids show promise in antifungal applications via molecular docking, unlike 3,4,5-triphenylpyrazole, which lacks documented biological activity .

Biological Activity

3,4,5-Triphenylpyrazole is a compound of significant interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including structure-activity relationships, anticancer properties, and other pharmacological effects.

Structure-Activity Relationships (SAR)

The biological activity of 3,4,5-triphenylpyrazole and its derivatives can be understood through structure-activity relationships. Research indicates that modifications to the pyrazole core can significantly influence its potency against various biological targets. For instance, a study identified 3,4,5-triphenyl-1H-pyrazole-1-nonanoic acid as a potent inhibitor of ADP-induced human platelet aggregation with an IC50 value of 0.4 µM . This compound was shown to enhance intraplatelet cAMP levels and stimulate platelet membrane-bound adenylate cyclase in a concentration-dependent manner .

Anticancer Activity

3,4,5-triphenylpyrazole derivatives have demonstrated promising anticancer activities across various cancer types. A comprehensive review highlighted that many pyrazole derivatives exhibit anticancer effects through interactions with multiple cellular targets. Notably, compounds derived from this scaffold have shown efficacy against cancers of the lung, brain, colon, kidney, prostate, pancreas, and blood .

Case Studies and Research Findings

  • Inhibition of Cancer Cell Proliferation :
    • Compound P14 exhibited notable anticancer activity with an IC50 of 16 µM , demonstrating significant inhibition against tyrosinase activity .
    • Another derivative showed an IC50 of 0.28 µM against A549 lung cancer cells .
  • Mechanisms of Action :
    • The anticancer effects are often mediated through apoptosis induction and cell cycle arrest. For instance, certain derivatives were reported to cause cell cycle arrest at the SubG1/G1 phase in HCT-116 and MCF-7 cell lines .

Pharmacological Properties

Beyond anticancer properties, 3,4,5-triphenylpyrazole has been evaluated for various pharmacological activities:

  • Anti-inflammatory Effects : Some derivatives have shown potential as anti-inflammatory agents by inhibiting key inflammatory pathways.
  • Antimicrobial Activity : Studies have indicated that certain pyrazole derivatives possess antimicrobial properties against various pathogens .

Data Summary

The following table summarizes key findings regarding the biological activity of 3,4,5-triphenylpyrazole derivatives:

CompoundBiological ActivityIC50 Value (µM)Target
3,4,5-triphenyl-1H-pyrazole-1-nonanoic acidPlatelet aggregation inhibition0.4Platelet PGI2 receptor
P14Tyrosinase inhibition16Melanoma
Compound from Zheng et al.Apoptosis induction in A549 cells0.28Lung cancer
Compound from Wei et al.Growth inhibition in A549 cells26Lung cancer

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 3,4,5-Triphenylpyrazole, and how do reaction conditions influence product purity?

  • Methodological Answer : The synthesis typically involves cyclocondensation reactions using precursors like diethyl oxalate and substituted ketones. For example, hydrazine hydrate is employed to form the pyrazole core, followed by aryl group incorporation via Suzuki coupling or Friedel-Crafts alkylation. Reaction optimization (e.g., temperature, solvent, catalyst) is critical: using sodium hydride in toluene at reflux (80–100°C) improves yield, while phosphorus oxychloride facilitates carboxylate activation for subsequent derivatization . Purification via silica gel chromatography or HPLC ensures >95% purity, as validated by NMR and elemental analysis .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of 3,4,5-Triphenylpyrazole?

  • Methodological Answer :

  • 1H/13C NMR : Resolves phenyl substituent positions and confirms regioselectivity (e.g., integration ratios for aromatic protons) .
  • FT-IR : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹, C-H bending in pyrazole ring) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns .
  • X-ray crystallography (if available): Provides definitive structural confirmation by comparing computational DFT-optimized geometries with experimental data .

Advanced Research Questions

Q. How can computational methods like DFT assist in predicting the reactivity of 3,4,5-Triphenylpyrazole?

  • Methodological Answer : Density Functional Theory (DFT) at the cam-B3LYP/6-311++G(d,p) level calculates electronic properties:

  • HOMO-LUMO gaps (~4.5 eV) predict charge transfer interactions and nucleophilic/electrophilic sites .
  • Molecular Electrostatic Potential (MEP) maps highlight electron-rich phenyl groups as potential sites for electrophilic substitution .
  • Nonlinear optical (NLO) properties (e.g., hyperpolarizability) suggest applications in materials science . Validate computational results with experimental UV-Vis and NMR spectra to refine predictive models .

Q. What strategies resolve contradictions in biological activity data for pyrazole derivatives like 3,4,5-Triphenylpyrazole?

  • Methodological Answer :

  • Dose-response assays : Re-evaluate IC50 values under standardized conditions (e.g., pH, temperature) to rule out experimental variability .
  • Molecular docking : Compare binding affinities of 3,4,5-Triphenylpyrazole with structurally similar compounds (e.g., triazolo-pyrazoles) against targets like 14α-demethylase (PDB: 3LD6). Discrepancies may arise from steric hindrance due to bulky phenyl groups .
  • Meta-analysis : Cross-reference in vitro and in vivo data from multiple studies to identify trends (e.g., logP vs. membrane permeability) .

Q. How can molecular docking studies predict the biological targets of 3,4,5-Triphenylpyrazole?

  • Methodological Answer :

  • Target selection : Prioritize enzymes with hydrophobic active sites (e.g., cytochrome P450s) due to the compound’s lipophilic phenyl groups .
  • Docking workflow : Use AutoDock Vina to simulate ligand-receptor interactions. Key parameters include:
  • Grid box size : 25 ų centered on the catalytic site.
  • Scoring function : Analyze ΔG values (< -8 kcal/mol indicates strong binding) .
  • Validation : Compare docking poses with co-crystallized ligands (e.g., fluconazole in 3LD6) to assess predictive accuracy .

Q. What are the challenges in optimizing reaction yield during the synthesis of 3,4,5-Triphenylpyrazole, and how can they be mitigated?

  • Methodological Answer :

  • Challenge 1 : Low regioselectivity in pyrazole ring formation.
  • Solution : Use directing groups (e.g., methoxy substituents) or transition-metal catalysts (e.g., Pd/C) to favor 1,3,5-substitution .
  • Challenge 2 : Byproduct formation during cyclization.
  • Solution : Optimize stoichiometry (e.g., 1:1.2 ratio of hydrazine to ketone) and employ stepwise purification (e.g., liquid-liquid extraction before chromatography) .
  • Challenge 3 : Scale-up inefficiencies.
  • Solution : Replace batch reactors with flow chemistry setups to enhance heat/mass transfer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4,5-Triphenylpyrazole
Reactant of Route 2
3,4,5-Triphenylpyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.